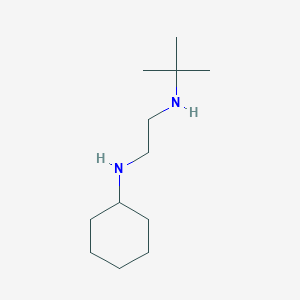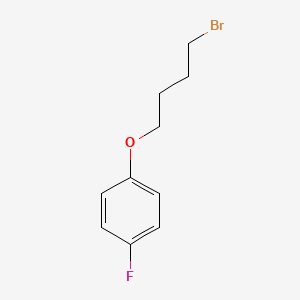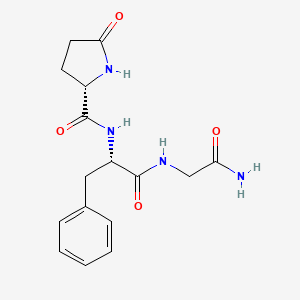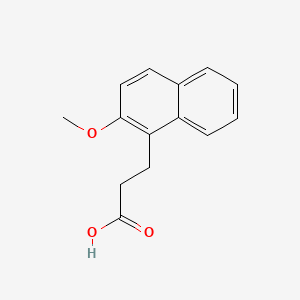
3-(2-methoxynaphthalen-1-yl)propanoic Acid
Übersicht
Beschreibung
3-(2-methoxynaphthalen-1-yl)propanoic Acid is a monocarboxylic acid and a member of naphthalenes1. It is a colorless crystal or crystalline powder, with a special bitter taste2. It is soluble in ethanol, ether, and chloroform, and slightly soluble in water2.
Synthesis Analysis
The synthesis of 3-(2-methoxynaphthalen-1-yl)propanoic Acid is not explicitly mentioned in the search results. However, a related compound, 2-(6-methoxynaphthalen-2-yl)propionic acid, was synthesized in high yield by the reaction of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 4003.Molecular Structure Analysis
The molecular structure of 3-(2-methoxynaphthalen-1-yl)propanoic Acid is not explicitly mentioned in the search results. However, the structure of a related compound, 2-(6-methoxynaphthalen-2-yl)propionic acid, is available4.Chemical Reactions Analysis
The chemical reactions involving 3-(2-methoxynaphthalen-1-yl)propanoic Acid are not explicitly mentioned in the search results. However, a related compound, 2-(6-methoxynaphthalen-2-yl)propionic acid, was involved in a reaction with 4-methylpentan-2-one to form a hydrazide3.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-methoxynaphthalen-1-yl)propanoic Acid are not explicitly mentioned in the search results. However, a related compound, 2-(6-methoxynaphthalen-1-yl)propanoic Acid, is a colorless crystal or crystalline powder, with a special bitter taste2. It is soluble in ethanol, ether, and chloroform, and slightly soluble in water2.Wissenschaftliche Forschungsanwendungen
Quantum Mechanical and Spectroscopic Studies
The compound has been the subject of experimental and theoretical studies focusing on its optimized geometrical structure, electronic, and vibrational characteristics. Quantum chemical calculations, including vibrational assignments, infrared intensities, and Raman intensities, have been explored. This research offers insights into the compound's Frontier molecular orbital analysis, reactivity parameters, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Non-Linear Optical (NLO) behavior (Sakthivel et al., 2018).
Solubility Studies
Studies have been conducted to measure the solubility of this compound in various solvents at different temperatures. These findings are crucial for understanding its physical and chemical properties in different environments, impacting its potential applications in various fields (Yan et al., 2009).
Synthesis Methods
Research has been dedicated to developing clean, efficient, and environmentally friendly methods for synthesizing this compound. Such advancements in synthetic methods are vital for its large-scale production and potential applications in various domains (Gharib et al., 2009).
Photochemical Studies
The photochemistry of this compound has been studied in various solvents, exploring the intraoxidation-reduction reactions, quantum yield, and photodecomposition rates. Understanding its photochemical behavior is essential for its potential applications in photodynamic therapy and other light-sensitive processes (Ibrahim et al., 2016).
Analytical Applications
This compound has been used as a fluorogenic labelling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, showing selective and rapid reaction capabilities. This application is significant for pharmaceutical and biochemical analysis (Gatti et al., 1990).
Nanoparticle Modification
Research has explored the modification of Fe3O4 nanoparticles with this compound for drug loading applications. This study is significant for the development of novel drug delivery systems, particularly for anti-inflammatory drugs (Hosseini et al., 2014).
Safety And Hazards
The safety and hazards of 3-(2-methoxynaphthalen-1-yl)propanoic Acid are not explicitly mentioned in the search results.
Zukünftige Richtungen
The future directions of 3-(2-methoxynaphthalen-1-yl)propanoic Acid are not explicitly mentioned in the search results. However, a related compound, Naproxen, which is a nonsteroidal anti-inflammatory drug with pain- and fever-relieving properties, is currently marketed in the sodium salt form to overcome solubility problems5. In recent years, other pharmacological activities of naproxen, especially anticancer and antimicrobial activities, have gained the attention of researchers5.
Eigenschaften
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVKOEHVYGYIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429345 | |
| Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
CAS RN |
34225-11-1 | |
| Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



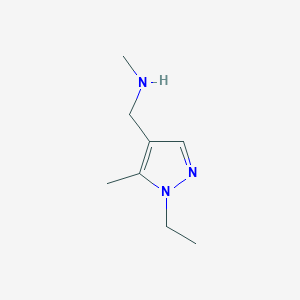
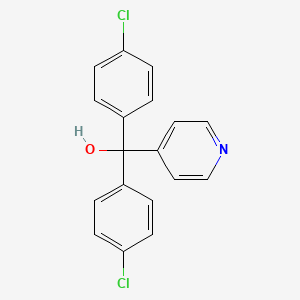
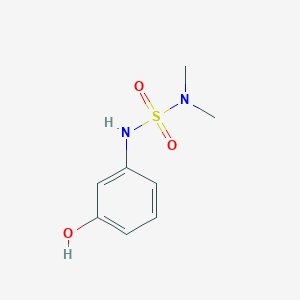
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)
![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1609586.png)
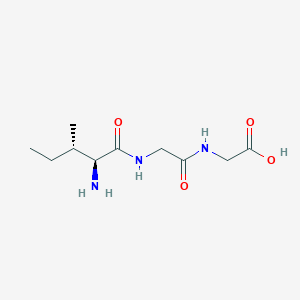
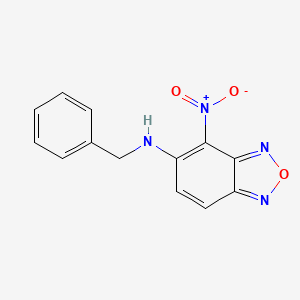
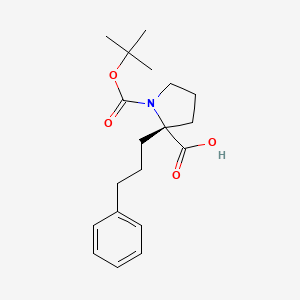
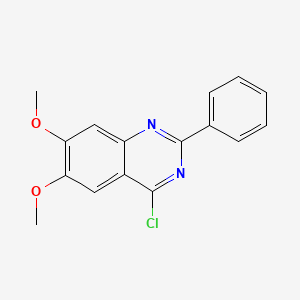
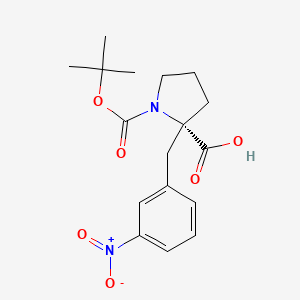
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
